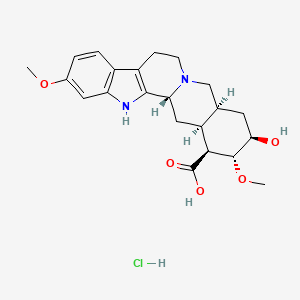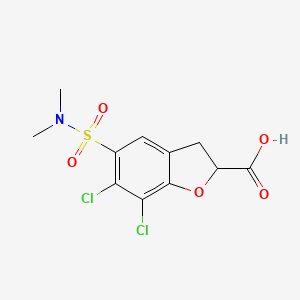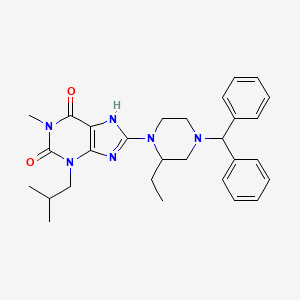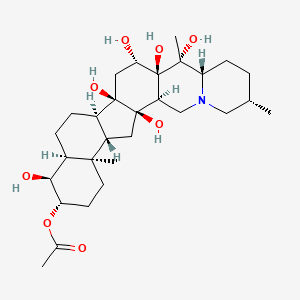
Reserpic acid hydrochloride
描述
利血平酸盐酸盐是一种疏水性、水不溶性化合物,以其缓释特性而闻名。它主要用于治疗高血压和严重焦虑。该化合物是利血平的衍生物,利血平是一种存在于蛇根木(Rauwolfia serpentina)和呕吐萝芙木(R. vomitoria )根部的生物碱。 利血平酸盐酸盐的分子式为C22H28N2O5.ClH,分子量为436.93 g/mol .
准备方法
合成路线和反应条件: 利血平酸盐酸盐的合成涉及多个步骤,从蛇根木根部的利血平提取开始。然后将利血平水解生成利血平酸,随后转化为其盐酸盐。 反应条件通常包括使用氯仿、乙醚和苯等有机溶剂 .
工业生产方法: 利血平酸盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程包括利血平提取、水解生成利血平酸以及转化为盐酸盐。 使用高质量的参考标准确保药物测试结果的准确性 .
化学反应分析
反应类型: 利血平酸盐酸盐经历各种化学反应,包括氧化、还原和取代。这些反应对于改变化合物的结构和增强其药理特性至关重要。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾和三氧化铬等常用氧化剂。
还原: 在受控条件下使用氢化铝锂和硼氢化钠等还原剂。
主要生成物: 从这些反应中产生的主要产物包括利血平酸盐酸盐的各种衍生物,它们可能表现出不同的药理活性。
科学研究应用
利血平酸盐酸盐具有广泛的科学研究应用:
作用机制
利血平酸盐酸盐通过抑制去甲肾上腺素进入储存囊泡而发挥作用,导致中枢和外周轴突末梢的儿茶酚胺和5-羟色胺耗竭。 这种机制类似于利血平,利血平会破坏负责将神经递质封存到储存囊泡中的ATP/Mg2+泵 。 儿茶酚胺减少会导致心率、心脏收缩力和外周阻力下降,从而有助于其降压作用 .
类似化合物:
利血平: 一种密切相关的化合物,具有类似的药理特性,但对去甲肾上腺素摄取的影响更强.
育亨宾: 另一种具有类似结构特征但药理活性不同的生物碱,主要用作α2肾上腺素受体拮抗剂。
阿吉马林: 来自同一植物科的一种抗心律失常药,具有不同的电生理作用。
相似化合物的比较
Yohimbine: Another alkaloid with similar structural features but different pharmacological activities, primarily used as an alpha-2 adrenergic receptor antagonist.
Ajmaline: An antiarrhythmic agent derived from the same plant family, with distinct electrophysiological effects.
Uniqueness: Reserpinic acid hydrochloride is unique due to its sustained-release properties and its specific binding to pancreatic lipase, making it a valuable compound for both therapeutic and research purposes .
属性
IUPAC Name |
(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.ClH/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);1H/t11-,15+,17-,18-,19+,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKKMNXYROCXRE-BCRILHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-70-9 | |
| Record name | Reserpic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RESERPIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1DUA2LXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)
![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)

![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)



![2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-](/img/structure/B1680467.png)
![Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)](/img/structure/B1680468.png)
![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B1680469.png)



